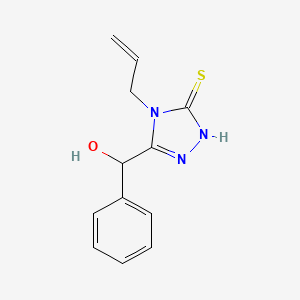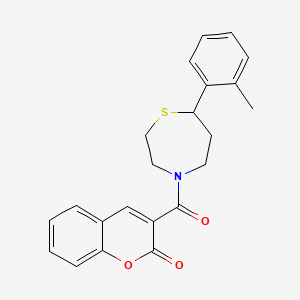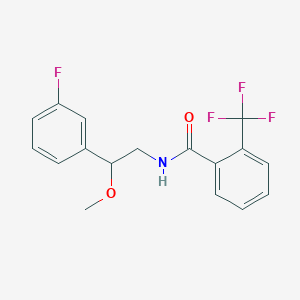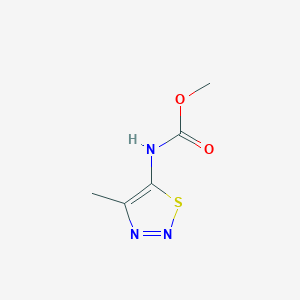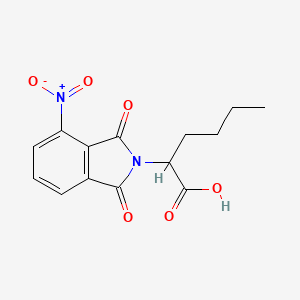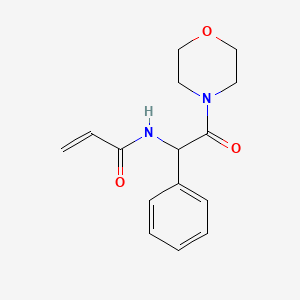
N-(2-Morpholin-4-yl-2-oxo-1-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Morpholin-4-yl-2-oxo-1-phenylethyl)prop-2-enamide, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
Mechanism of Action
N-(2-Morpholin-4-yl-2-oxo-1-phenylethyl)prop-2-enamide works by selectively blocking the activity of mGluR5, which is a G protein-coupled receptor that plays a key role in the regulation of synaptic transmission and plasticity. By blocking mGluR5, N-(2-Morpholin-4-yl-2-oxo-1-phenylethyl)prop-2-enamide can modulate the activity of glutamatergic synapses and affect various physiological processes.
Biochemical and physiological effects:
N-(2-Morpholin-4-yl-2-oxo-1-phenylethyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of dopamine release, and the attenuation of drug-seeking behavior. It has also been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-Morpholin-4-yl-2-oxo-1-phenylethyl)prop-2-enamide in lab experiments is its specificity for mGluR5, which allows for selective modulation of glutamatergic synapses. However, one limitation of N-(2-Morpholin-4-yl-2-oxo-1-phenylethyl)prop-2-enamide is its relatively low potency, which can limit its effectiveness in certain experimental paradigms.
Future Directions
There are many potential future directions for research involving N-(2-Morpholin-4-yl-2-oxo-1-phenylethyl)prop-2-enamide, including the development of more potent and selective mGluR5 antagonists, the investigation of the role of mGluR5 in other physiological systems, and the development of therapeutic applications for neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2-Morpholin-4-yl-2-oxo-1-phenylethyl)prop-2-enamide and its potential limitations in experimental settings.
Synthesis Methods
N-(2-Morpholin-4-yl-2-oxo-1-phenylethyl)prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-morpholinoethylamine with 2-acetylphenylboronic acid, followed by the addition of prop-2-enoyl chloride and subsequent purification steps.
Scientific Research Applications
N-(2-Morpholin-4-yl-2-oxo-1-phenylethyl)prop-2-enamide has been used in numerous studies to investigate the role of mGluR5 in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, Fragile X syndrome, and addiction.
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-oxo-1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-13(18)16-14(12-6-4-3-5-7-12)15(19)17-8-10-20-11-9-17/h2-7,14H,1,8-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEPCQZIWIAIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1=CC=CC=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Morpholin-4-yl-2-oxo-1-phenylethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2921643.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide](/img/structure/B2921648.png)
![Diethyl 2-(4-ethoxyphenyl)-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2921649.png)
![2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2921651.png)
![3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921653.png)
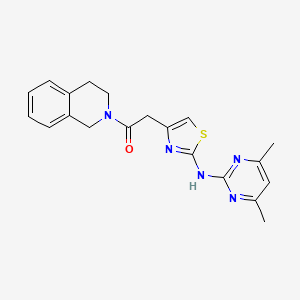

![7-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2921656.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2921658.png)
